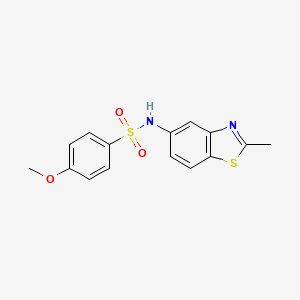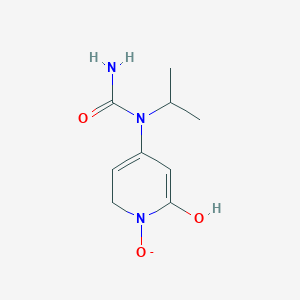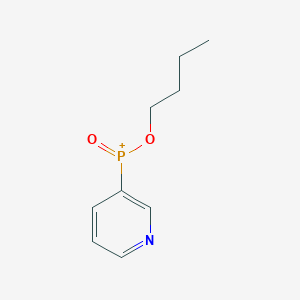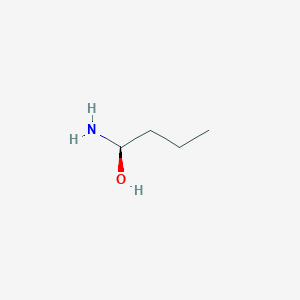
(1R)-1-Aminobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-Aminobutan-1-ol is an organic compound with the molecular formula C4H11NO It is a chiral molecule, meaning it has a non-superimposable mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (1R)-1-Aminobutan-1-ol can be synthesized through several methods. One common approach involves the reduction of (1R)-1-Aminobutan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions: (1R)-1-Aminobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (1R)-1-Aminobutan-1-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form (1R)-1-Aminobutan-1-amine using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (1R)-1-Aminobutan-1-chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products:
Oxidation: (1R)-1-Aminobutan-1-one.
Reduction: (1R)-1-Aminobutan-1-amine.
Substitution: (1R)-1-Aminobutan-1-chloride.
Applications De Recherche Scientifique
(1R)-1-Aminobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which (1R)-1-Aminobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
(1S)-1-Aminobutan-1-ol: The enantiomer of (1R)-1-Aminobutan-1-ol, with similar chemical properties but different biological activity.
(1R)-1-Aminopropan-1-ol: A shorter-chain analog with similar reactivity but different physical properties.
(1R)-1-Amino-2-butanol: A structural isomer with a different arrangement of atoms, leading to distinct chemical behavior.
Uniqueness: this compound is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or structural isomers. This makes it valuable in applications requiring precise stereochemical control.
Propriétés
Numéro CAS |
865816-22-4 |
|---|---|
Formule moléculaire |
C4H11NO |
Poids moléculaire |
89.14 g/mol |
Nom IUPAC |
(1R)-1-aminobutan-1-ol |
InChI |
InChI=1S/C4H11NO/c1-2-3-4(5)6/h4,6H,2-3,5H2,1H3/t4-/m1/s1 |
Clé InChI |
OZHIYEINSCNALY-SCSAIBSYSA-N |
SMILES isomérique |
CCC[C@H](N)O |
SMILES canonique |
CCCC(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


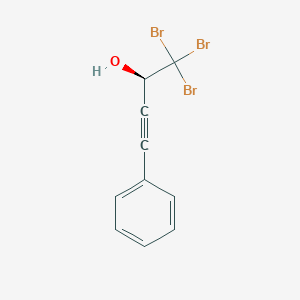
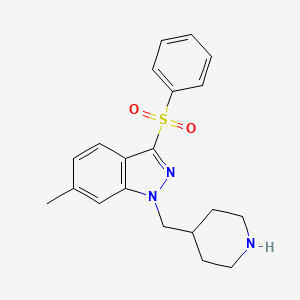

![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![1-[4-(Methanesulfonyl)phenyl]-3-(3-methylphenyl)prop-2-en-1-one](/img/structure/B12526767.png)

![Fluoro[bis(trifluoromethyl)]gallane](/img/structure/B12526782.png)
